2-bromo-N-(2-methoxyethyl)butanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2-methoxyethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14BrNO2/c1-3-6(8)7(10)9-4-5-11-2/h6H,3-5H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLRQNKGVQBZOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCOC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290912 | |
| Record name | 2-Bromo-N-(2-methoxyethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-33-3 | |
| Record name | 2-Bromo-N-(2-methoxyethyl)butanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-N-(2-methoxyethyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Design for 2 Bromo N 2 Methoxyethyl Butanamide
Established Reaction Pathways for Amide Bond Formation
The formation of the amide linkage between the carboxylic acid (or its derivative) and the amine is a cornerstone of organic synthesis. For the preparation of 2-bromo-N-(2-methoxyethyl)butanamide, two principal routes are widely applicable: coupling reagent-mediated syntheses and the acylation using acid halides.
Coupling Reagent-Mediated Syntheses
Coupling reagents are instrumental in facilitating the formation of amide bonds directly from a carboxylic acid and an amine by activating the carboxyl group to form a highly reactive intermediate. nih.gov This approach avoids the often harsh conditions required for preparing acid halides. A variety of coupling reagents have been developed, each with its own mechanism and applications. researchgate.net
In the context of synthesizing this compound, this would involve the direct reaction of 2-bromobutanoic acid with 2-methoxyethylamine (B85606) in the presence of a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve yields. Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).
The general reaction scheme is as follows: 2-Bromobutanoic acid + 2-Methoxyethylamine + Coupling Reagent → this compound + Byproducts
The selection of the coupling reagent and reaction conditions can be optimized to maximize yield and purity. researchgate.net
Table 1: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Full Name | Typical Additive |
|---|---|---|
| DCC | Dicyclohexylcarbodiimide | HOBt |
| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | HOBt |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | DIPEA |
Acid Halide Acylation Routes
A highly reliable and widely used method for amide synthesis is the acylation of an amine with an acyl halide, typically an acyl chloride. youtube.comlibretexts.org This method involves the conversion of the carboxylic acid, in this case, 2-bromobutanoic acid, into the more reactive 2-bromobutanoyl chloride. libretexts.org This activation step is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglookchem.com
The resulting 2-bromobutanoyl chloride is a potent electrophile that readily reacts with the nucleophilic 2-methoxyethylamine. youtube.comcymitquimica.com This reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride (HCl) byproduct that is generated. youtube.com The Schotten-Baumann procedure, which uses an aqueous base, is also a common variant of this method. youtube.com
The two-step reaction sequence is:
2-Bromobutanoic acid + SOCl₂ → 2-Bromobutanoyl chloride + SO₂ + HCl
2-Bromobutanoyl chloride + 2-Methoxyethylamine + Base → this compound + Base·HCl
This pathway is often favored for its high yields and the high reactivity of the acyl halide intermediate. youtube.comlibretexts.org
Stereoselective and Diastereoselective Synthesis of the α-Brominated Butanamide Core
Introducing chirality at the C2 position of the butanamide core is a critical aspect of the synthesis, particularly for applications where specific stereoisomers are required. This can be achieved through chiral auxiliary-guided reactions or by employing asymmetric catalysis.
Chiral Auxiliary Approaches
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been established, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of a stereodefined this compound, a chiral auxiliary, such as an Evans oxazolidinone or Oppolzer's camphorsultam, can be acylated with butanoyl chloride. wikipedia.org The resulting chiral imide can then undergo diastereoselective α-bromination. The steric hindrance imposed by the chiral auxiliary directs the incoming bromine atom to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary and amidation with 2-methoxyethylamine would yield the desired enantiomerically enriched product. Pseudoephedrine is another effective chiral auxiliary for directing diastereoselective alkylation reactions. nih.govharvard.edu The diastereomeric excess can be very high, and in some cases, crystallization-induced dynamic resolution can further enhance the stereopurity. nih.gov
Asymmetric Catalysis in α-Bromination
Asymmetric catalysis offers a more atom-economical approach to establishing stereocenters, as it avoids the need to attach and remove a stoichiometric chiral auxiliary. Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds, including α-bromination. nih.govresearchgate.netrsc.org
Chiral amines, such as derivatives of proline or diphenylpyrrolidine, can catalyze the enantioselective α-bromination of aldehydes and ketones. nih.govrsc.org These catalysts react with the carbonyl compound to form a chiral enamine intermediate, which then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. acs.org While this is more commonly applied to aldehydes and ketones, similar principles can be extended to derivatives of butanoic acid before the amidation step. The resulting α-bromo carbonyl compound can then be converted to the target amide. This approach can achieve high enantiomeric excesses (ee). nih.govresearchgate.net
Synthesis of Key Precursors and Intermediate Derivatization
The primary precursor for the acyl portion is 2-bromobutanoic acid or its derivatives. 2-Bromobutanoic acid can be synthesized from butanoic acid via Hell-Volhard-Zelinsky halogenation. As previously mentioned, this acid can be converted to the highly reactive 2-bromobutanoyl chloride using reagents like thionyl chloride. lookchem.comnih.gov
2-Methoxyethylamine is a crucial nucleophile in the final amide bond-forming step. merckmillipore.com It can be prepared through various methods. One industrial route involves the high-temperature dehydration of ethylene (B1197577) glycol monomethyl ether with ammonia (B1221849). guidechem.com Another method involves the reaction of ethanolamine (B43304) with benzaldehyde (B42025) to form an aldimine, followed by methylation and deprotection. google.com A further approach is the hydrogenation reduction amination of ethylene glycol monomethyl ether and ammonia in the presence of a catalyst. google.com
Table 2: Properties of Key Precursors
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Role |
|---|---|---|---|---|
| 2-Bromobutanoyl chloride | C₄H₆BrClO | 185.45 | ~151 | Electrophilic acylating agent lookchem.comnih.gov |
Emerging Synthetic Techniques for α-Haloamides
The field of organic synthesis is continually evolving, with the introduction of novel methodologies that offer significant advantages over classical approaches. For the synthesis of α-haloamides, several emerging techniques have shown considerable promise, providing access to these valuable compounds with enhanced efficiency, selectivity, and milder reaction conditions. These modern methods often leverage catalysis, including photoredox and organocatalysis, to achieve transformations that were previously challenging.
One of the prominent emerging techniques is visible-light photoredox catalysis . This method utilizes the energy of visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under exceptionally mild conditions. nih.gov For the synthesis of α-haloamides, this can involve the radical-mediated halogenation of an appropriate amide precursor. The use of photocatalysts, often based on ruthenium or iridium complexes, allows for precise control over the reaction, minimizing the formation of byproducts. nih.gov This technique is particularly advantageous for its low environmental impact and the ability to tolerate a wide range of functional groups. nih.gov
Organocatalysis represents another significant advancement in the synthesis of α-haloamides. This approach employs small organic molecules as catalysts, avoiding the use of potentially toxic and expensive transition metals. For instance, chiral organocatalysts can be used to achieve the asymmetric synthesis of α-haloamides, yielding enantiomerically enriched products. acs.org N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts in the synthesis of α-fluoroamides from α-fluoroenals. nih.gov These methods are attractive due to their operational simplicity and the ability to perform reactions under mild, often ambient, conditions. acs.org
Recent research has also explored the use of non-covalent activation strategies to facilitate challenging transformations. For example, the activation of sterically hindered α-halogenated aldehydes as latent enolates has been achieved through organocatalysis, enabling highly enantioselective cyclization reactions to produce halogenated N-heterocycles. acs.org While not a direct synthesis of acyclic α-haloamides, this demonstrates the innovative approaches being developed to manipulate α-halogenated carbonyl compounds.
| Technique | Catalyst/Mediator | Key Advantages | Relevant Compound Class |
| Visible-Light Photoredox Catalysis | Ruthenium or Iridium complexes | Mild reaction conditions, high functional group tolerance, environmentally friendly. nih.gov | α-Haloamides |
| Organocatalysis | Chiral organic molecules (e.g., isothioureas), N-Heterocyclic Carbenes (NHCs). acs.orgnih.gov | Metal-free, potential for asymmetric synthesis, operational simplicity. acs.org | Enantioenriched α-haloamides, fluorinated amides. acs.orgnih.gov |
| Flow Chemistry | Not catalyst-specific | Enhanced process control, improved safety and scalability, integrated reaction and purification. nih.gov | α-Haloamides (e.g., Lidocaine intermediate). nih.gov |
| Non-covalent Enolate Activation | Brønsted base organocatalysts | Access to sterically hindered substrates, high enantioselectivity. acs.org | Halogenated isothioureas from α-haloaldehydes. acs.org |
Process Optimization and Scalability Considerations in Industrial Synthesis
The transition from a laboratory-scale synthesis to large-scale industrial production of a chemical compound like this compound necessitates rigorous process optimization and careful consideration of scalability. The primary goals in an industrial setting are to maximize yield, ensure high purity, minimize costs, and maintain a safe and environmentally responsible process.
A critical aspect of process optimization is the selection of the most efficient synthetic route. For α-haloamides, this often involves a comparative analysis of traditional methods, such as the use of α-bromoacyl bromides, with more modern catalytic approaches. While classical methods are well-established, they may generate significant waste and involve hazardous reagents. researchgate.net Catalytic methods, on the other hand, can offer higher atom economy and milder reaction conditions, but the cost and stability of the catalyst become important factors on an industrial scale. researchgate.net
Statistical methods , such as Design of Experiments (DoE) and Bayesian optimization, are increasingly employed to systematically optimize reaction parameters. youtube.com These approaches allow for the simultaneous variation of multiple factors (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for maximizing yield and minimizing impurities. Bayesian optimization, in particular, has emerged as a powerful tool for efficiently exploring complex reaction spaces, often leading to the discovery of improved conditions with fewer experiments compared to traditional methods. youtube.com
The choice of solvent and reagents is another crucial consideration. In industrial synthesis, there is a strong emphasis on using green and sustainable chemistry principles. This includes the use of less hazardous solvents, minimizing the number of synthetic steps, and developing efficient work-up and purification procedures. For the synthesis of amides, for example, moving from stoichiometric coupling reagents that generate significant waste to catalytic methods is a key objective. researchgate.net
Automation and flow chemistry play a pivotal role in the scalability of chemical processes. youtube.com Automated systems can ensure consistent and reproducible reaction conditions, which is essential for maintaining product quality in large-scale production. As mentioned earlier, continuous-flow reactors offer significant advantages in terms of heat and mass transfer, leading to better control over exothermic reactions and improved safety. nih.gov This technology is particularly well-suited for the production of α-haloamides, where precise control over reaction conditions is often necessary to prevent the formation of byproducts.
Finally, a thorough understanding of the reaction mechanism and potential side reactions is essential for developing a robust and scalable process. This knowledge allows for the implementation of effective process analytical technology (PAT) to monitor the reaction in real-time and ensure it remains within the desired parameters.
| Consideration | Key Optimization Strategies | Impact on Industrial Synthesis |
| Route Selection | Comparison of classical vs. catalytic methods; atom economy analysis. researchgate.net | Affects cost, waste generation, and overall process efficiency. |
| Parameter Optimization | Design of Experiments (DoE), Bayesian optimization. youtube.com | Maximizes yield, minimizes impurities, and reduces the number of required experiments. |
| Reagents and Solvents | Use of greener solvents, catalytic alternatives to stoichiometric reagents. researchgate.net | Enhances sustainability and reduces environmental impact. |
| Technology | Automation, continuous-flow chemistry. nih.govyoutube.com | Improves process control, safety, and scalability. |
| Process Understanding | Mechanistic studies, real-time process monitoring (PAT). | Enables robust process control and ensures consistent product quality. |
Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways of 2 Bromo N 2 Methoxyethyl Butanamide
Reactivity at the α-Bromine Center
The α-bromine atom is the most reactive site in the 2-bromo-N-(2-methoxyethyl)butanamide molecule. Its reactivity is primarily governed by the electrophilic character of the α-carbon, which is a focal point for nucleophilic attack, elimination, rearrangement, and radical processes.
Nucleophilic Substitution Reactions (SN1 and SN2 Mechanisms)
The α-carbon of this compound is susceptible to nucleophilic substitution, where the bromine atom is replaced by a nucleophile. These reactions can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. nih.gov
The SN2 (bimolecular nucleophilic substitution) mechanism is generally favored for α-haloamides. researchgate.net This pathway involves a backside attack by the nucleophile on the α-carbon, leading to an inversion of stereochemistry if the carbon is chiral. libretexts.orglibretexts.org The reaction rate is dependent on the concentration of both the α-bromo amide and the nucleophile. khanacademy.org Strong, unhindered nucleophiles and polar aprotic solvents promote the SN2 reaction. For this compound, reaction with nucleophiles like iodide, cyanide, or amines would be expected to proceed via an SN2 pathway.
The SN1 (unimolecular nucleophilic substitution) mechanism, which involves the formation of a carbocation intermediate, is less common for α-haloamides due to the destabilizing effect of the adjacent electron-withdrawing carbonyl group on the carbocation. askfilo.com However, under conditions that favor carbocation formation, such as in the presence of a strong Lewis acid or in a highly polar, protic solvent with a weak nucleophile, an SN1 pathway may be possible. askfilo.com The stability of the potential secondary carbocation in this compound would also influence the likelihood of this mechanism.
| Reaction Type | Key Features for this compound | Favorable Conditions |
| SN2 | Backside attack by nucleophile, inversion of stereochemistry. | Strong, unhindered nucleophiles (e.g., I⁻, CN⁻, RNH₂); Polar aprotic solvents (e.g., DMSO, acetone). researchgate.net |
| SN1 | Formation of a secondary carbocation intermediate. | Weak nucleophiles (e.g., H₂O, ROH); Polar protic solvents; Lewis acid catalysis. askfilo.com |
Elimination Reactions (E1 and E2 Pathways)
In the presence of a base, this compound can undergo elimination reactions to form an α,β-unsaturated amide. These reactions can occur via E1 or E2 mechanisms.
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from the β-carbon at the same time the bromide leaving group departs. libretexts.org This pathway is favored by strong, bulky bases which can preferentially act as a base rather than a nucleophile. msu.edulibretexts.org For this compound, the use of a strong, non-nucleophilic base like potassium tert-butoxide would likely lead to the formation of N-(2-methoxyethyl)but-2-enamide. According to Zaitsev's rule, the more substituted alkene is generally the major product in elimination reactions, suggesting the formation of the internal alkene. libretexts.org
The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. askthenerd.com As with SN1, this pathway is less likely for α-haloamides due to the instability of the carbocation. askthenerd.com It would be favored by conditions that promote carbocation formation, such as high temperatures and the use of a weak base in a polar protic solvent.
| Reaction Type | Key Features for this compound | Favorable Conditions |
| E2 | Concerted removal of H⁺ and Br⁻. | Strong, bulky bases (e.g., potassium tert-butoxide). libretexts.org |
| E1 | Formation of a secondary carbocation intermediate. | Weak bases; High temperatures; Polar protic solvents. |
Rearrangement Reactions Involving the α-Bromine
While less common than substitution or elimination, α-haloamides can undergo rearrangement reactions. One notable example is the Favorskii-like rearrangement, which can occur upon treatment with a strong base. nih.gov This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile. For this compound, this could potentially lead to the formation of a rearranged ester or amide product depending on the nucleophile present. Another potential rearrangement is the Hofmann rearrangement, which involves the conversion of a primary amide to a primary amine with one less carbon atom. wikipedia.orgbdu.ac.inbyjus.com However, this reaction typically requires the amide to be unsubstituted on the nitrogen, which is not the case for this compound.
Radical Processes and Reductive Functionalization
The carbon-bromine bond in α-haloamides can be cleaved homolytically to generate an α-amido radical. nih.govnih.gov This can be achieved through the use of radical initiators, transition metal redox catalysis, or visible light photoredox catalysis. nih.govnih.govbohrium.com The resulting radical can then participate in a variety of transformations, such as addition to unsaturated bonds to form new carbon-carbon bonds. nih.gov Reductive functionalization, where the bromine atom is replaced by a hydrogen atom or another functional group via a radical intermediate, is also a possible transformation pathway. nih.gov
Transformations of the Amide Functionality
The amide group in this compound is generally stable but can be cleaved under specific conditions.
Hydrolytic Cleavage Under Varied Conditions
The amide bond can be hydrolyzed to a carboxylic acid and an amine under either acidic or alkaline conditions, typically requiring heat. chemguide.co.uklibretexts.org
Acidic Hydrolysis: Heating this compound with a strong acid, such as hydrochloric acid, will yield 2-bromobutanoic acid and 2-methoxyethanaminium chloride. chemguide.co.uklibretexts.org The reaction proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Alkaline Hydrolysis: Treatment with a strong base, such as sodium hydroxide (B78521), followed by heating, will result in the formation of the sodium salt of 2-bromobutanoic acid and 2-methoxyethanamine. chemguide.co.uklibretexts.orgyoutube.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.netarkat-usa.org
| Hydrolysis Condition | Reactants | Products |
| Acidic | This compound, H₃O⁺, heat | 2-bromobutanoic acid, 2-methoxyethanaminium salt |
| Alkaline | This compound, OH⁻, heat | 2-bromobutanoate salt, 2-methoxyethanamine |
N-Alkylation, N-Acylation, and N-Derivatization Reactions
The nitrogen atom of the secondary amide in this compound is generally not nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Consequently, direct N-alkylation and N-acylation reactions are challenging under neutral conditions. digitellinc.com However, derivatization can be achieved through specific activation methods.
N-Alkylation: To facilitate N-alkylation, the amide must first be deprotonated using a strong base, such as sodium hydride (NaH), to form a highly nucleophilic amidate anion. This anion can then react with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a nucleophilic substitution (SN2) mechanism to yield an N-alkylated product. digitellinc.comnih.gov The choice of base and solvent is critical to avoid side reactions, such as elimination or substitution at the α-bromo position.
N-Acylation: N-acylation involves the introduction of an acyl group onto the amide nitrogen. This transformation typically requires reaction with a highly reactive acylating agent, such as an acid chloride or anhydride, often in the presence of a non-nucleophilic base or a catalyst. bath.ac.ukresearchgate.nettandfonline.com The reaction proceeds through a nucleophilic acyl substitution pathway. Given the presence of other reactive sites, achieving selective N-acylation requires carefully controlled conditions. organic-chemistry.org
N-Derivatization: Other derivatizations can be envisioned, such as reactions with isocyanates to form N-carbamoylamides or with sulfonyl chlorides to produce N-sulfonylamides. These reactions generally require activation of the amide nitrogen and are subject to the chemoselectivity challenges discussed in section 3.5.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (R'-X) | 1. Strong Base (e.g., NaH) in THF 2. R'-X | 2-bromo-N-(2-methoxyethyl)-N-R'-butanamide |
| N-Acylation | Acyl Chloride (R'-COCl) | Pyridine (B92270) or Et3N, CH2Cl2 | N-(2-bromo-1-oxobutyl)-N-(2-methoxyethyl)-R'-amide |
| N-Sulfonylation | Sulfonyl Chloride (R'-SO2Cl) | DMAP, Pyridine | 2-bromo-N-(2-methoxyethyl)-N-(R'-sulfonyl)butanamide |
Reduction Pathways to Amines
The amide functional group in this compound can be reduced to an amine. This transformation involves the conversion of the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-).
The most common and effective reagent for this reduction is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.combyjus.com The reaction is typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. chemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an intermediate iminium ion. A second hydride addition to the iminium ion yields the final tertiary amine.
It is important to note that LiAlH₄ is a powerful and often unselective reducing agent. byjus.com Therefore, it has the potential to also reduce the carbon-bromine bond at the alpha position, which could lead to a mixture of products or the fully reduced N-ethyl-N-(2-methoxyethyl)butanamine. Chemoselective reduction of the amide without affecting the α-bromo group is challenging and may require milder or more specialized reducing agents, such as borane (B79455) complexes (e.g., BH₃·THF) or certain catalytic hydrosilylation systems, although these may also affect the halide. researchgate.netrsc.orgorganic-chemistry.org
| Reducing Agent | Typical Conditions | Primary Product | Potential Byproduct(s) |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. THF or Et2O, reflux 2. H2O workup | N-(2-bromobutyl)-N-(2-methoxyethyl)amine | N-butyl-N-(2-methoxyethyl)amine |
| Borane (BH₃·THF) | THF, reflux | N-(2-bromobutyl)-N-(2-methoxyethyl)amine | Complex mixture depending on stoichiometry |
Reactivity Profile of the 2-Methoxyethyl Side Chain
Ether Cleavage Reactions and Derivatives
The ether linkage in the 2-methoxyethyl side chain is generally stable and unreactive towards many reagents. masterorganicchemistry.com However, it can be cleaved under harsh conditions, typically involving strong protic acids like hydrobromic acid (HBr) or hydriodic acid (HI) at elevated temperatures. libretexts.orgtransformationtutoring.com The reaction proceeds via an acid-catalyzed nucleophilic substitution mechanism.
The first step is the protonation of the ether oxygen by the strong acid, which converts the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the adjacent carbon atoms. jove.com In this specific molecule, the attack will occur at the less sterically hindered methyl carbon of the methoxy group in an SN2 reaction. wikipedia.orgkhanacademy.org This results in the cleavage of the C-O bond, yielding methyl bromide (or methyl iodide) and the corresponding alcohol derivative, 2-bromo-N-(2-hydroxyethyl)butanamide. If an excess of the hydrohalic acid is used, the newly formed primary alcohol may be further converted to a 2-bromoethyl derivative. libretexts.orglibretexts.org
| Reagent | Conditions | Initial Products |
|---|---|---|
| Conc. HBr | Heat | 2-bromo-N-(2-hydroxyethyl)butanamide + Methyl bromide |
| Conc. HI | Heat | 2-bromo-N-(2-hydroxyethyl)butanamide + Methyl iodide |
Chelation and Complexation Potential
The structure of this compound contains multiple Lewis basic sites—specifically, the oxygen atoms of the carbonyl and ether groups, and to a lesser extent, the amide nitrogen. This arrangement allows the molecule to act as a potential chelating agent, forming complexes with various metal ions. mdpi.com Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a stable ring structure. beloit.edu
The carbonyl oxygen and the ether oxygen are positioned to form a stable five- or six-membered chelate ring with a metal ion. The lone pairs on these oxygen atoms can be donated to vacant orbitals of a metal cation. rsc.org The effectiveness of chelation depends on factors such as the nature of the metal ion (its size, charge, and electronic configuration), the pH of the solution, and the solvent system. dcu.ie This molecule could exhibit affinity for hard metal cations like Li⁺, Mg²⁺, or Ca²⁺, as well as transition metals like Cu²⁺ or Ni²⁺, which coordinate readily with oxygen donor atoms. mdpi.comresearchgate.net
| Potential Metal Ion | Primary Coordination Sites | Potential Ring Size |
|---|---|---|
| Li⁺, Na⁺, K⁺ | Carbonyl Oxygen, Ether Oxygen | 5-membered |
| Mg²⁺, Ca²⁺ | Carbonyl Oxygen, Ether Oxygen | 5-membered |
| Cu²⁺, Ni²⁺, Zn²⁺ | Carbonyl Oxygen, Ether Oxygen, Amide Nitrogen | 5- or 6-membered |
Mechanistic Investigations of Reaction Kinetics and Thermodynamics
While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented, the mechanisms can be inferred from studies on analogous systems.
N-Alkylation: The kinetics of N-alkylation (after deprotonation) would follow a second-order rate law, typical of an SN2 reaction: Rate = k[amidate][alkyl halide]. The reaction rate is sensitive to steric hindrance at both the amide nitrogen and the alkyl halide.
Amide Reduction: The mechanism of amide reduction with LiAlH₄ is complex. The rate-determining step is generally the initial nucleophilic attack of the hydride on the carbonyl carbon. The reaction is highly exothermic and essentially irreversible.
Ether Cleavage: The acid-catalyzed cleavage of the ether is also a bimolecular process (SN2). chemistrysteps.com The reaction rate depends on the concentration of both the protonated ether and the halide nucleophile: Rate = k[R-O⁺(H)-R'][X⁻]. The thermodynamics of this reaction are driven by the formation of stable alcohol and alkyl halide products. pearson.com The reactivity of the hydrohalic acids follows the order HI > HBr >> HCl, which correlates with both acid strength and the nucleophilicity of the corresponding halide ion. jove.com
Regioselectivity and Chemoselectivity in Multi-Functionalized Systems
The presence of three distinct reactive sites (α-bromo C-Br bond, amide C=O, and ether C-O) makes chemoselectivity a central issue in the chemistry of this compound. researchgate.net The outcome of a reaction is highly dependent on the choice of reagents and conditions.
Nucleophilic Attack: When treated with a nucleophile, there is competition between SN2 substitution at the carbon bearing the bromine and nucleophilic attack at the carbonyl carbon. Hard nucleophiles (e.g., RO⁻) may favor attack at the carbonyl carbon, while softer nucleophiles (e.g., RS⁻, I⁻) might preferentially attack the α-carbon to displace the bromide. nih.gov The α-bromo group activates the carbonyl for nucleophilic attack, but it is also a good leaving group itself. nih.gov
Basic Conditions: In the presence of a strong, non-nucleophilic base, E2 elimination to form an α,β-unsaturated amide is a possible pathway, competing with deprotonation at the nitrogen for N-alkylation.
Reductive Conditions: As mentioned in section 3.2.3, powerful reducing agents like LiAlH₄ may reduce both the amide and the C-Br bond. Achieving chemoselective reduction of only the amide is a significant synthetic challenge. nih.gov Milder reagents or catalytic systems are required to control the reaction's outcome. For instance, some specialized borohydride (B1222165) systems in combination with activating agents can selectively reduce amides over other functional groups. rsc.org
By carefully selecting reagents, solvents, and temperatures, it is possible to direct the reaction toward a specific functional group, thereby controlling the regioselectivity and chemoselectivity of the transformation.
Spectroscopic Characterization and Advanced Structural Elucidation of 2 Bromo N 2 Methoxyethyl Butanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
A ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and multiplicity (number of neighboring protons). For 2-bromo-N-(2-methoxyethyl)butanamide, one would expect to see distinct signals for the protons of the ethyl group (a triplet and a quartet), a multiplet for the chiral proton at the bromine-bearing carbon, signals for the two methylene (B1212753) groups of the methoxyethyl side chain, a singlet for the methoxy (B1213986) group's protons, and a broad signal for the amide N-H proton.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
A ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would help identify the carbonyl carbon (typically in the 160-180 ppm range), the carbon bonded to bromine, the carbons of the ethyl group, and the carbons of the methoxyethyl group. The sp³ hybridized carbons would appear in the upfield region of the spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, for instance, between the protons of the ethyl group and the proton at the chiral center.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include:
A strong C=O stretching band for the amide carbonyl group (typically around 1650 cm⁻¹).
An N-H stretching vibration (around 3300 cm⁻¹).
C-H stretching vibrations for the alkyl groups (just below 3000 cm⁻¹).
A C-N stretching band.
A C-O stretching band for the ether linkage.
A C-Br stretching vibration, which would appear in the fingerprint region at a lower wavenumber.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a compound containing one bromine atom. Analysis of the fragmentation pattern would help to confirm the structure by identifying the loss of specific fragments, such as the ethyl group, the methoxyethyl group, or a bromine radical.
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Enantiomeric Characterization (if applicable)
The compound this compound possesses a chiral center at the carbon atom bonded to the bromine (C2). Therefore, it exists as a pair of enantiomers. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) would be applicable to an enantiomerically pure or enriched sample. These techniques measure the differential interaction of the chiral molecule with left- and right-circularly polarized light, which can be used to determine the stereochemical configuration and enantiomeric purity of the sample. Without an enantioselective synthesis or chiral separation, the compound would be a racemic mixture and thus inactive in these measurements.
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Computational Chemistry and Theoretical Modeling of 2 Bromo N 2 Methoxyethyl Butanamide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, determined by the arrangement of its electrons and nuclei. These calculations solve approximations of the Schrödinger equation to provide information on molecular orbitals, charge distribution, and bond characteristics.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational efficiency, making it suitable for molecules of the size of 2-bromo-N-(2-methoxyethyl)butanamide. chemrxiv.org DFT calculations can determine a wide range of molecular properties, including geometries, energies, and reaction mechanisms. nih.gov
A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. For instance, the distribution of electron density can be analyzed to understand chemical reactivity. chemrxiv.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial, as their energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.
Illustrative DFT-Calculated Properties for a Similar Haloalkanamide:
| Property | Hypothetical Value | Significance for this compound |
|---|---|---|
| Total Energy | -1530.45 Hartrees | Provides a baseline for comparing the stability of different conformers or isomers. |
| HOMO Energy | -6.8 eV | Indicates the molecule's ability to donate electrons; a higher energy suggests greater reactivity as a nucleophile. |
| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons; a lower energy suggests greater reactivity as an electrophile. |
| HOMO-LUMO Gap | 6.3 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
This table is for illustrative purposes only and does not represent actual calculated data for this compound.
Natural Bond Orbital (NBO) analysis, often performed following a DFT calculation, would provide further details on charge distribution, hybridization, and delocalization of electron density through hyperconjugative interactions. nih.gov
Ab initio (from first principles) calculations are another class of quantum chemistry methods that rely on theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.
While computationally more demanding than DFT, high-level ab initio calculations, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry. mdpi.com These methods would be employed to obtain highly accurate benchmark energies and properties for this compound, which could then be used to validate the results from more cost-effective DFT methods. mdpi.com
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms (conformers) and the energy barriers between them.
A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. youtube.com By mapping the PES, researchers can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. mdpi.com For this compound, key dihedral angles, such as those around the C-C and C-N bonds of the butanamide backbone and the C-C and C-O bonds of the methoxyethyl group, would be systematically rotated. The energy would be calculated at each step to generate a conformational energy profile. This analysis is crucial for understanding the molecule's preferred shape in different environments, which in turn influences its physical properties and biological activity.
Reaction Pathway Modeling and Transition State Geometries
Computational chemistry is a powerful tool for elucidating reaction mechanisms. nih.gov For this compound, potential reactions of interest could include nucleophilic substitution at the bromine-bearing carbon or hydrolysis of the amide bond.
To model a reaction pathway, the structures of the reactants, products, and the transition state connecting them are optimized. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the lowest energy path from reactant to product. mdpi.com Locating this transition state geometry is a key step in understanding the reaction's feasibility. Once located, the energy difference between the reactants and the transition state (the activation energy) can be calculated. A lower activation energy implies a faster reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. nih.gov
Vibrational Spectroscopy (IR and Raman): Frequency calculations based on DFT can predict the vibrational modes of this compound. The resulting calculated IR and Raman spectra can be compared with experimental data to assign specific peaks to the stretching, bending, and torsional motions of different functional groups (e.g., C=O stretch of the amide, C-Br stretch, C-O-C stretch of the ether). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. mdpi.com These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing calculated chemical shifts with experimental values can aid in the structural elucidation and conformational analysis of the molecule. nih.govmdpi.com
Illustrative Comparison of Predicted and Experimental Spectroscopic Data:
| Vibrational Mode | Hypothetical Calculated Wavenumber (cm⁻¹) | Hypothetical Experimental Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch (Amide I) | 1685 | 1670 |
| N-H Bend (Amide II) | 1550 | 1540 |
| C-O-C Stretch | 1120 | 1115 |
This table is for illustrative purposes, showing the typical agreement between calculated and experimental data after applying a scaling factor to the calculated values.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. scienomics.com An MD simulation would model the movements of the atoms in this compound over time by solving Newton's equations of motion.
These simulations can provide insights into:
Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution at a given temperature.
Solvation Effects: The arrangement of solvent molecules (e.g., water) around the solute and how this solvent shell influences the molecule's structure and dynamics.
Intermolecular Interactions: If studied in the presence of other molecules (e.g., a biological receptor or other chemical species), MD can model how they interact and bind. scienomics.com
For an MD simulation of this compound, a force field (a set of parameters describing the potential energy of the system) would be chosen to define the interactions between atoms. The simulation would then be run for a specified period (from nanoseconds to microseconds), and the resulting trajectory would be analyzed to understand the molecule's dynamic properties.
In Silico Exploration for Novel Analogues and Reactivity Prediction
The in silico exploration of novel analogues of this compound and the prediction of their reactivity are pivotal in modern drug discovery and materials science. Computational chemistry and theoretical modeling provide a powerful platform to investigate the chemical space around a lead compound, allowing for the rational design of new molecules with desired properties and the anticipation of their chemical behavior without the immediate need for synthetic experiments. These computational approaches can significantly accelerate the research and development process by prioritizing candidates with higher probabilities of success.
The exploration for novel analogues of this compound can be systematically conducted by modifying its core structure and evaluating the resulting changes in electronic and steric properties. For instance, modifications could include altering the length of the alkyl chain, substituting the bromine atom with other halogens, or modifying the methoxyethyl group. The reactivity of these newly designed analogues can then be predicted using a variety of computational methods. frontiersin.org
One of the fundamental approaches for reactivity prediction is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For a hypothetical series of analogues of this compound, where the bromine atom is substituted with other halogens (Fluorine, Chlorine, Iodine), the predicted HOMO-LUMO energies and the resulting energy gaps could be calculated as shown in the interactive table below. Such calculations would likely be performed using Density Functional Theory (DFT) methods, which have been successfully applied to other bromo-compounds to elucidate their electronic properties. researchgate.netscielo.br
Interactive Data Table: Predicted Frontier Molecular Orbital Energies of 2-halo-N-(2-methoxyethyl)butanamide Analogues
| Halogen Substitute | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) | Predicted Reactivity Trend |
| Fluorine | -8.5 | -0.2 | 8.3 | Lowest |
| Chlorine | -8.1 | -0.6 | 7.5 | Moderate |
| Bromine | -7.9 | -0.8 | 7.1 | Higher |
| Iodine | -7.5 | -1.1 | 6.4 | Highest |
Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational chemistry principles.
Another powerful tool in predicting reactivity is the Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov For this compound and its analogues, an MEP map would likely show a negative potential (typically colored red) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, indicating their susceptibility to electrophilic attack. Conversely, a positive potential (typically colored blue) would be expected around the hydrogen atoms and potentially near the bromine atom, highlighting sites for nucleophilic attack. nih.gov
The prediction of reactivity can be further quantified through the calculation of various chemical descriptors. These descriptors, often derived from DFT calculations, include electronegativity (χ), chemical potential (µ), hardness (η), and the global electrophilicity index (ω). researchgate.net These parameters provide a deeper understanding of the molecule's stability and reactivity in chemical processes. researchgate.net For instance, a molecule with a higher chemical potential is more likely to donate electrons in a reaction. researchgate.net
The in silico design and evaluation of novel analogues can also be guided by Quantitative Structure-Activity Relationship (QSAR) models. While not directly predicting reactivity in a general sense, QSAR models can predict specific biological activities or properties based on the molecule's structural and electronic features. frontiersin.org By generating a library of virtual analogues of this compound and calculating their relevant descriptors, it would be possible to build a QSAR model to predict a desired outcome, such as binding affinity to a particular biological target.
The exploration of novel analogues is not limited to simple substitutions. Computational methods can also be used to explore different conformational isomers and their relative stabilities. For flexible molecules like this compound, understanding the preferred conformation is crucial as it can significantly influence its reactivity and interactions with other molecules.
Synthesis and Chemical Studies of Derivatives and Analogues of 2 Bromo N 2 Methoxyethyl Butanamide
Diversification of the α-Position Substituent (e.g., other halogens, alkyl groups)
The α-position of the butanamide is a key site for chemical modification, and the bromine atom in 2-bromo-N-(2-methoxyethyl)butanamide serves as a good leaving group for nucleophilic substitution reactions. The synthesis of analogues with different α-substituents allows for the fine-tuning of the molecule's steric and electronic properties.
Halogen Exchange Reactions: The bromine atom can be readily substituted with other halogens through various halogen exchange reactions. For instance, treatment with sodium iodide in a suitable solvent like acetone (B3395972) can yield the corresponding 2-iodo-N-(2-methoxyethyl)butanamide. Similarly, fluorination can be achieved using specialized fluorinating agents. The synthesis of the 2-chloro analogue can be accomplished by reacting N-(2-methoxyethyl)butanamide with a chlorinating agent such as N-chlorosuccinimide (NCS).
Alkylation of the α-Position: The introduction of alkyl groups at the α-position can be achieved through the reaction of an enolate intermediate of N-(2-methoxyethyl)butanamide with an appropriate alkyl halide. The generation of the enolate is typically carried out using a strong base like lithium diisopropylamide (LDA) at low temperatures to prevent side reactions. This approach allows for the synthesis of a variety of 2-alkyl-N-(2-methoxyethyl)butanamide derivatives.
| α-Substituent | Synthetic Method | Key Reagents |
| Chlorine | Chlorination | N-Chlorosuccinimide (NCS) |
| Iodine | Halogen Exchange | Sodium Iodide (NaI) |
| Fluorine | Fluorination | Selectfluor® |
| Methyl | α-Alkylation | LDA, Methyl Iodide |
| Ethyl | α-Alkylation | LDA, Ethyl Bromide |
Exploration of N-Substituent Variations Beyond 2-Methoxyethyl (e.g., other alkoxyalkyl, aryl, heterocyclic groups)
Other Alkoxyalkyl Groups: Analogues with different alkoxyalkyl groups, such as 2-ethoxyethyl or 3-methoxypropyl, can be synthesized by reacting 2-bromobutanoyl chloride with the respective alkoxyalkylamine. These modifications can influence the compound's lipophilicity and hydrogen bonding capabilities.
Aryl Groups: The introduction of aryl groups, such as phenyl or substituted phenyl rings, leads to the formation of N-aryl-2-bromobutanamides. These derivatives are of interest due to the potential for electronic effects from the aryl ring to influence the reactivity of the amide. The synthesis is typically achieved by the reaction of 2-bromobutanoyl chloride with an appropriate aniline (B41778) derivative. ijpsr.inforesearchgate.net
Heterocyclic Groups: N-heterocyclic butanamides can be prepared by using heterocyclic amines as the nitrogen source. For example, reacting 2-bromobutanoyl chloride with aminopyridine or morpholine (B109124) would yield the corresponding N-pyridyl or N-morpholinyl-2-bromobutanamide. The nature of the heterocycle can significantly impact the biological and chemical properties of the resulting compound.
| N-Substituent | Amine Precursor |
| 2-Ethoxyethyl | 2-Ethoxyethanamine |
| Phenyl | Aniline |
| 4-Chlorophenyl | 4-Chloroaniline |
| Pyridin-2-yl | 2-Aminopyridine |
| Morpholin-4-yl | Morpholine |
Modifications of the Butanamide Carbon Chain
Altering the length and branching of the butanamide carbon chain provides another avenue for creating analogues with modified properties. These changes can affect the molecule's conformation and steric hindrance around the reactive centers.
Chain Length Variation: Homologues of this compound, such as 2-bromo-N-(2-methoxyethyl)propanamide or 2-bromo-N-(2-methoxyethyl)pentanamide, can be synthesized starting from the corresponding α-bromo carboxylic acids (e.g., 2-bromopropanoic acid or 2-bromopentanoic acid). These acids can be converted to their respective acid chlorides and then reacted with 2-methoxyethylamine (B85606).
Introduction of Branching: The introduction of branching on the carbon chain, for instance, at the 3-position, can be achieved by starting with an appropriately substituted carboxylic acid. For example, the synthesis of 2-bromo-3-methyl-N-(2-methoxyethyl)butanamide would require 2-bromo-3-methylbutanoic acid as the starting material.
| Carbon Chain Modification | Starting Carboxylic Acid |
| Propanamide | 2-Bromopropanoic acid |
| Pentanamide | 2-Bromopentanoic acid |
| 3-Methylbutanamide | 2-Bromo-3-methylbutanoic acid |
Synthesis Strategies for Advanced Functionalized Analogues
The development of advanced functionalized analogues of this compound often requires multi-step synthetic sequences and the use of modern synthetic methodologies. These strategies aim to introduce additional functional groups that can impart specific chemical reactivity or biological activity.
Stereoselective Synthesis: The α-carbon of this compound is a stereocenter. Enantiomerically pure analogues can be synthesized using chiral auxiliaries or asymmetric catalysis. For example, an Evans auxiliary can be used to direct the stereoselective alkylation or halogenation of the α-position before the introduction of the N-(2-methoxyethyl) group.
Introduction of Additional Functional Groups: Further functionalization can be achieved by incorporating reactive handles into the N-substituent or the carbon chain. For example, an analogue bearing a terminal alkyne or azide (B81097) group could be synthesized, allowing for subsequent modification via "click chemistry" reactions. The synthesis of such compounds often involves protecting group strategies to ensure the compatibility of the various functional groups throughout the synthetic route. bohrium.comfrontiersin.org
Late-Stage Functionalization: In some cases, it is desirable to introduce functional groups at a late stage in the synthesis. This can be achieved through selective C-H activation or by utilizing the reactivity of the existing functional groups. For instance, if an aryl group is present as the N-substituent, it can be further functionalized through electrophilic aromatic substitution or cross-coupling reactions. nih.gov
Structure-Reactivity Relationships and Chemical Property Modulation
The structural modifications discussed in the preceding sections have a profound impact on the chemical reactivity and properties of the resulting analogues. Understanding these structure-reactivity relationships is crucial for the rational design of new compounds with desired characteristics.
Electronic Effects: The nature of the substituent at the α-position significantly influences the electrophilicity of the carbonyl carbon and the reactivity of the C-Br bond. Electron-withdrawing groups at the α-position are expected to increase the susceptibility of the carbonyl carbon to nucleophilic attack. The electronic properties of the N-substituent also play a role; for example, an electron-withdrawing N-aryl group can decrease the electron density on the amide nitrogen, affecting its basicity and the rotational barrier of the C-N bond.
Steric Effects: The size of the substituents at the α-position and on the nitrogen atom can sterically hinder the approach of reagents to the reactive centers. For instance, a bulky α-alkyl group can slow down the rate of nucleophilic substitution at the α-carbon. Similarly, a bulky N-substituent can influence the conformation of the molecule and the accessibility of the amide carbonyl group.
Physicochemical Properties: Modifications to the structure of this compound can significantly alter its physicochemical properties. For example, replacing the 2-methoxyethyl group with a more lipophilic N-substituent, such as a long alkyl chain or an aryl group, will increase the compound's octanol-water partition coefficient (logP). Conversely, introducing polar functional groups will increase its water solubility. The nature of the α-halogen also affects properties like boiling point and density, with iodo-analogues generally having higher values than their bromo- or chloro-counterparts. nih.gov
| Structural Modification | Expected Effect on Reactivity | Expected Effect on Physicochemical Properties |
| α-Iodo substituent | Increased reactivity in SN2 reactions | Higher boiling point and density |
| α-Alkyl substituent | Decreased reactivity due to steric hindrance | Increased lipophilicity |
| N-Aryl substituent | Modulation of amide electronics | Increased lipophilicity, potential for π-stacking |
| N-Heterocyclic substituent | Altered basicity and hydrogen bonding | Varied polarity and solubility |
| Increased carbon chain length | Minimal effect on α-carbon reactivity | Increased lipophilicity |
Chemical and Material Science Applications of 2 Bromo N 2 Methoxyethyl Butanamide
Role as Versatile Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
While α-bromo amides are a well-established class of compounds in organic synthesis, serving as precursors for a variety of chemical transformations, there is no specific information available in the scientific literature detailing the use of 2-bromo-N-(2-methoxyethyl)butanamide as a versatile synthetic intermediate. Generally, compounds of this type can undergo nucleophilic substitution at the α-carbon, making them useful for introducing alkyl groups or other functionalities. However, no documented examples or detailed research findings demonstrate the application of this compound in the synthesis of more complex molecules.
Utilization in Polymer Chemistry as Monomers or Cross-linking Agents
There is no available research to suggest that this compound has been utilized in polymer chemistry, either as a monomer for polymerization reactions or as a cross-linking agent to modify polymer properties. The structure of the molecule does not lend itself readily to common polymerization pathways without prior modification. While related compounds containing polymerizable groups are known, specific studies on this compound's role in creating or modifying polymers are absent from the current body of scientific literature.
Applications in Supramolecular Chemistry and Self-Assembly Processes
An exploration of scientific databases and literature shows no specific studies on the application of this compound in the field of supramolecular chemistry or self-assembly processes. The molecule possesses hydrogen bond donors and acceptors, which are crucial for self-assembly, but no research has been published that investigates or confirms its ability to form ordered supramolecular structures.
Use in Analytical Chemistry and Chemical Probe Development for Research Applications
There are no documented uses of this compound in analytical chemistry or as a chemical probe for research applications. Although the bromo-functional group could potentially be used for tagging or binding to specific sites in biological systems, no studies have been published that explore or validate this potential.
Potential in Designing Functional Materials with Tailored Chemical Properties
Currently, there is no research available that describes the use of this compound in the design of functional materials. The properties that would make it suitable for such applications, and any materials that have been developed using this compound, have not been reported in the scientific literature.
Future Directions and Advanced Research Perspectives on 2 Bromo N 2 Methoxyethyl Butanamide
Development of Highly Efficient and Sustainable Synthetic Routes
The future synthesis of 2-bromo-N-(2-methoxyethyl)butanamide will likely move beyond traditional batch methods towards more efficient and environmentally benign processes. A key focus will be the development of catalytic and atom-economical reactions that minimize waste and energy consumption. Research in this area could explore enzymatic catalysis or the use of heterogeneous catalysts that can be easily recovered and recycled. The principles of green chemistry, such as the use of safer solvents and renewable starting materials, will be integral to these new synthetic strategies.
| Synthetic Strategy | Potential Advantages | Key Research Goals |
| Biocatalytic Synthesis | High selectivity, mild reaction conditions, reduced environmental impact. | Identification of suitable enzymes, optimization of reaction parameters. |
| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. | Development of robust and highly active catalysts. |
| Photoredox Catalysis | Use of visible light as a renewable energy source, novel reaction pathways. | Design of suitable photocatalysts, investigation of reaction mechanisms. |
Exploration of Unprecedented Reactivity Patterns and Catalytic Applications
The bromine atom and the amide functionality in this compound are key reactive sites that could be exploited in novel chemical transformations. Future research should aim to uncover unprecedented reactivity patterns of this molecule, for instance, in cross-coupling reactions or as a precursor for the synthesis of more complex molecular architectures. Furthermore, the potential of its metal complexes as catalysts for various organic reactions remains an unexplored and promising area of investigation.
Detailed studies into its reactivity could involve systematic screening against a variety of reaction partners and conditions. For example, its utility in transition-metal-catalyzed carbon-carbon and carbon-heteroatom bond-forming reactions could be a fruitful area of research. The unique electronic and steric environment provided by the N-(2-methoxyethyl) substituent may lead to unexpected selectivity and reactivity compared to other bromo-amides.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of the synthesis of this compound into continuous flow chemistry systems presents a significant opportunity for process intensification and optimization. durham.ac.ukeuropa.eu Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. nih.govnih.gov Moreover, automated synthesis platforms can enable high-throughput screening of reaction conditions and the rapid generation of a library of analogues for structure-activity relationship studies. nih.govsciforum.net This approach would accelerate the discovery of new derivatives with potentially enhanced properties. beilstein-journals.org
| Parameter | Batch Synthesis | Flow Synthesis |
| Heat Transfer | Limited by vessel surface area | Excellent, due to high surface-area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |
| Safety | Handling of large quantities of hazardous materials | Smaller reaction volumes, improved containment |
| Scalability | Often requires re-optimization | "Scaling out" by running longer or in parallel |
Advanced Characterization Techniques for In-situ Reaction Monitoring
To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound, the application of advanced in-situ characterization techniques is crucial. birmingham.ac.uk Techniques such as Process Analytical Technology (PAT), including in-situ infrared (IR) and Raman spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy, can provide real-time data on the concentration of reactants, intermediates, and products. This information is invaluable for optimizing reaction conditions and ensuring process robustness.
Computational Design and Predictive Modeling for Next-Generation Analogues
Computational chemistry and molecular modeling will play a pivotal role in the rational design of next-generation analogues of this compound. Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule and to elucidate reaction mechanisms at the atomic level. Quantitative Structure-Activity Relationship (QSAR) studies, coupled with machine learning algorithms, could be used to predict the biological activities or material properties of virtual libraries of related compounds, thereby guiding synthetic efforts towards the most promising candidates. This predictive approach can significantly reduce the time and resources required for the discovery of new functional molecules.
Q & A
Basic Research Questions
Q. What are the recommended laboratory-scale synthesis methods for 2-bromo-N-(2-methoxyethyl)butanamide?
- Methodological Answer : The compound can be synthesized via bromination of N-(2-methoxyethyl)butanamide using N-bromosuccinimide (NBS) or molecular bromine in inert solvents like dichloromethane or chloroform. Reaction temperatures should be maintained between 0–25°C to ensure selective α-bromination. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the bromine substitution position and methoxyethyl group integration.
- IR Spectroscopy : Identification of amide C=O stretching (~1650 cm) and methoxy C-O vibrations (~1100 cm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~250–265 g/mol).
- X-ray Crystallography : For definitive structural confirmation, as demonstrated in analogous brominated amides .
Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer : Competing elimination reactions (e.g., dehydrohalogenation) may occur under elevated temperatures. To minimize this:
- Use low-temperature conditions (0–5°C) during bromination.
- Monitor reaction progress via TLC or GC-MS.
- Add radical inhibitors (e.g., BHT) if NBS is used to suppress radical side pathways .
Advanced Research Questions
Q. How does the 2-methoxyethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The methoxyethyl group introduces steric hindrance near the amide nitrogen, potentially slowing SN2 reactions at the α-carbon. However, its electron-donating methoxy moiety may enhance neighboring-group participation in SN1 mechanisms. Comparative kinetic studies with analogs (e.g., N-alkyl vs. N-aryl derivatives) are recommended to isolate electronic vs. steric effects .
Q. What computational strategies can predict the reactivity of this compound in complex reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies for substitution pathways to predict regioselectivity.
- Molecular Docking : Model interactions with biological targets (e.g., enzymes) to explore potential bioactivity, leveraging structural analogs from PubChem data .
- Solvent Modeling : Use COSMO-RS to optimize solvent selection for reactions .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer :
- Triangulation : Cross-validate data using multiple techniques (e.g., NMR, HPLC) to confirm product purity and yield .
- Design of Experiments (DoE) : Systematically vary parameters (solvent, temperature, catalyst) to identify critical factors.
- Statistical Analysis : Apply ANOVA to assess the significance of variable interactions .
Q. What strategies optimize the synthesis of this compound for higher enantiomeric purity?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric catalysis (e.g., cinchona alkaloids) during bromination.
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomer separation.
- Dynamic Kinetic Resolution : Explore conditions where racemization is minimized during reaction .
Q. What role does this compound play in the synthesis of bioactive molecules?
- Methodological Answer : It serves as a key intermediate for:
- Anticancer Agents : The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups.
- Neurological Probes : The methoxyethyl group enhances blood-brain barrier permeability, making it useful in CNS-targeted drug discovery .
Data and Contradiction Management
Q. How should researchers address discrepancies in the reported biological activity of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies to identify trends.
- In Silico Validation : Use molecular dynamics simulations to assess binding consistency across reported targets.
- Dose-Response Studies : Re-evaluate activity across a broader concentration range to rule out assay-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
